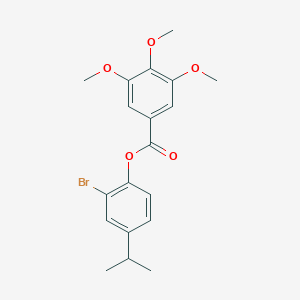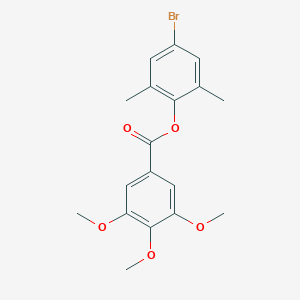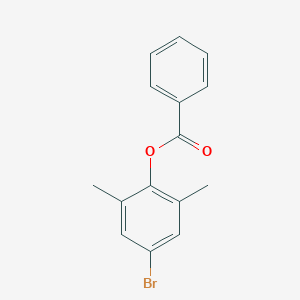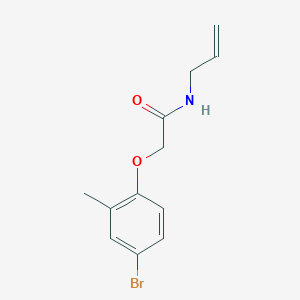![molecular formula C18H15N3O3S3 B319996 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B319996.png)
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C17H14N2O3S2 and a molecular weight of 358.43 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiophene ring, sulfonamide, and carbamothioyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing its chemical diversity.
科学研究应用
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In industry, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes .
作用机制
The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiophene ring can interact with cellular membranes and proteins. These interactions disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share the thiophene ring structure but differ in their functional groups and specific applications.
Uniqueness: N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is unique due to its combination of sulfonamide and carbamothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H15N3O3S3 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3S3/c22-17(16-7-4-12-26-16)20-18(25)19-13-8-10-15(11-9-13)27(23,24)21-14-5-2-1-3-6-14/h1-12,21H,(H2,19,20,22,25) |
InChI 键 |
NJSVQQRSDSSTQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-2-pyrrolidinecarboxylate](/img/structure/B319913.png)



![3-chloro-N-{4-[(diallylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B319920.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B319924.png)
![2-(4-bromophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319925.png)
![N-[4-(tert-butylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B319926.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319927.png)
![N-[4-(tert-butylsulfamoyl)phenyl]butanamide](/img/structure/B319929.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B319930.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B319931.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methoxybenzamide](/img/structure/B319934.png)
